molecular formula C9H10O5 B14410462 4-Hydroxy-2,6-dimethoxybenzoic acid CAS No. 84741-02-6

4-Hydroxy-2,6-dimethoxybenzoic acid

Cat. No.: B14410462
CAS No.: 84741-02-6
M. Wt: 198.17 g/mol
InChI Key: HIVSALLSJIAQQF-UHFFFAOYSA-N
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Description

4-Hydroxy-2,6-dimethoxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids. It is characterized by the presence of two methoxy groups and one hydroxyl group attached to a benzene ring. This compound is known for its various biochemical and pharmacological properties, making it a subject of interest in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,6-dimethoxybenzoic acid typically involves the methylation of 4-hydroxybenzoic acid. One common method includes the use of dimethyl sulfate as a methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, alcohol derivatives, and various substituted benzoic acids .

Scientific Research Applications

4-Hydroxy-2,6-dimethoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular damage.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of dyes, fragrances, and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,6-dimethoxybenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-Hydroxy-2,6-dimethoxybenzoic acid can be compared with other hydroxybenzoic acids such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

84741-02-6

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

4-hydroxy-2,6-dimethoxybenzoic acid

InChI

InChI=1S/C9H10O5/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4,10H,1-2H3,(H,11,12)

InChI Key

HIVSALLSJIAQQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C(=O)O)OC)O

Origin of Product

United States

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